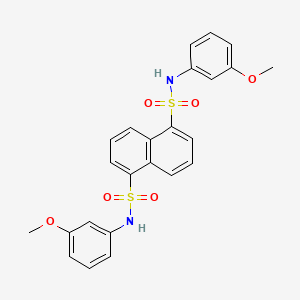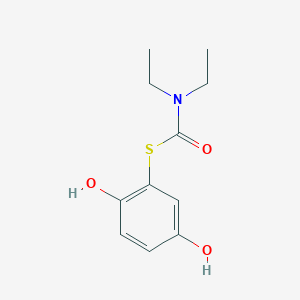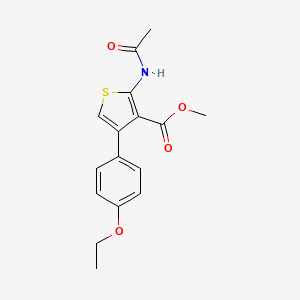![molecular formula C17H17NO B5179633 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-propen-1-one](/img/structure/B5179633.png)
1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-propen-1-one is a chemical compound that belongs to the class of chalcones. It has been widely studied for its potential applications in various fields, including medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-propen-1-one is not fully understood. However, studies have shown that it can inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It also exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-propen-1-one can exert various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory activity by reducing the production of inflammatory cytokines and prostaglandins. In addition, it has been shown to protect against oxidative stress and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-propen-1-one in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions. However, one of the limitations is that it can be toxic at high concentrations, which may limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-propen-1-one. One area of research is the development of novel synthetic methods for the compound, which may improve its yield and purity. Another area of research is the investigation of its potential applications in medicine, agriculture, and material science. In medicine, it may be further studied for its anticancer and anti-inflammatory properties. In agriculture, it may be explored for its potential use as a plant growth regulator and pesticide. In material science, it may be investigated for its potential use in the development of organic electronic devices.
Méthodes De Synthèse
The synthesis of 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-propen-1-one can be achieved through various methods, including Claisen-Schmidt condensation, aldol condensation, and Michael addition. The most commonly used method is the Claisen-Schmidt condensation, which involves the reaction of 4-methylacetophenone and 4-methoxybenzaldehyde in the presence of a base catalyst such as NaOH or KOH. The reaction yields 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-propen-1-one as the final product.
Applications De Recherche Scientifique
1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-propen-1-one has been extensively studied for its potential applications in various fields. In medicine, it has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. In agriculture, it has been studied for its potential use as a plant growth regulator and pesticide. In material science, it has been explored for its potential use in the development of organic electronic devices.
Propriétés
IUPAC Name |
(E)-3-(4-methylanilino)-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-13-3-7-15(8-4-13)17(19)11-12-18-16-9-5-14(2)6-10-16/h3-12,18H,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFBSDUCRQSNGQ-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-bromophenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5179565.png)
![2-ethoxy-6-{[{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenol](/img/structure/B5179572.png)
![4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5179577.png)
![3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-[2-(4-methylphenoxy)ethyl]propanamide](/img/structure/B5179582.png)
![3-[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B5179585.png)
![1-(5-methoxy-3-methyl-1H-indol-2-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5179587.png)
![5-[4-(diethylamino)-2-ethoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5179595.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5179598.png)



![2-cyclohexyl-N-[2-(2-furyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5179635.png)
![4-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B5179636.png)
![1-acetyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B5179651.png)